molecular formula C22H24N4O2S B2821357 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034358-65-9

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

Katalognummer: B2821357
CAS-Nummer: 2034358-65-9
Molekulargewicht: 408.52
InChI-Schlüssel: QIGXRNBWLJYIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a chemical compound with potential antipsychotic properties . It has a unique chemical structure compared to other existing antipsychotic drugs .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. An improved process for the preparation of this compound has been described in a patent . The process involves the use of key intermediates for the synthesis of lurasidone .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzisothiazolyl group attached to a piperazine ring, which is further linked to a pyridinyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used to synthesize novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, which have potential multireceptor atypical antipsychotic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound’s IUPAC name is 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxobutanoic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research into related benzo[d]isothiazol derivatives has led to the synthesis of new compounds with potential antimicrobial activities. For instance, Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Characterization and Biological Evaluation

The structural exploration and biological evaluation of compounds containing benzo[d]isothiazol units have also been a focus. For example, Prasad et al. (2018) synthesized a novel heterocycle with antiproliferative activity, characterized by various spectroscopic techniques and X-ray diffraction studies. This highlights the compound's potential in cancer research (Prasad et al., 2018).

Novel Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) introduced a new class of cyclic dipeptidyl ureas with potential biological significance, expanding the chemical diversity and potential applications of compounds with similar structural motifs (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Histamine H3 Receptor Antagonists

Compounds structurally related to the specified chemical have been investigated as histamine H3 receptor antagonists, which could serve as therapeutic agents for neurological disorders. Swanson et al. (2009) explored small molecules with a heterocyclic core for their affinity at the human histamine H3 receptor, indicating the potential of such compounds in therapeutic applications (Swanson et al., 2009).

Antitubercular Activity

The synthesis and biological activity of derivatives have been explored for potential antitubercular applications. For example, Mhaske et al. (2014) reported on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with moderate to good antimicrobial activity, highlighting the significance of such compounds in combating tuberculosis (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Wirkmechanismus

The compound is believed to have affinity for dopamine D2, 5-hydroxytryptamine (5-HT2A), and 5-hydroxytryptamine (5-HT7) receptors, where it acts as an antagonist .

Eigenschaften

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGXRNBWLJYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.